
Allyl ((2R,3R,4R,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-(dimethylamino)methylene)amino)-6-oxo-1,6-dihydro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl) (2-cyanoethyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl ((2R,3R,4R,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-(dimethylamino)methylene)amino)-6-oxo-1,6-dihydro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl) (2-cyanoethyl) phosphate is a complex organic compound. It features a purine base, a tetrahydrofuran ring, and a phosphate group, making it a molecule of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection of hydroxyl groups, formation of the purine base, and subsequent phosphorylation. Typical reagents might include tert-butyldimethylsilyl chloride for protection, and various phosphorylating agents.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis, optimizing reaction conditions for yield and purity, and ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Potentially at the hydroxymethyl group.
Reduction: Possible at the purine base.
Substitution: Likely at the phosphate group.
Common Reagents and Conditions
Common reagents might include oxidizing agents like PCC, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products
The major products would depend on the specific reactions, but could include oxidized or reduced forms of the compound, or derivatives with substituted phosphate groups.
Aplicaciones Científicas De Investigación
This compound could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a nucleotide analog.
Medicine: Possibly in drug development, particularly for antiviral or anticancer therapies.
Industry: As a specialty chemical in various applications.
Mecanismo De Acción
The mechanism of action would depend on its specific application. For example, as a nucleotide analog, it might inhibit DNA or RNA synthesis by incorporating into the nucleic acid chain and causing chain termination.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide involved in energy transfer.
Cytidine triphosphate (CTP): Another nucleotide involved in cellular processes.
Uniqueness
This compound’s uniqueness lies in its specific structure, which combines a purine base with a protected hydroxyl group and a phosphate group, potentially offering unique properties and applications.
Propiedades
Fórmula molecular |
C25H40N7O8PSi |
|---|---|
Peso molecular |
625.7 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[2-[(E)-dimethylaminomethylideneamino]-6-oxo-1H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] 2-cyanoethyl prop-2-enyl phosphate |
InChI |
InChI=1S/C25H40N7O8PSi/c1-9-12-36-41(35,37-13-10-11-26)39-19-17(14-33)38-23(20(19)40-42(7,8)25(2,3)4)32-16-27-18-21(32)29-24(30-22(18)34)28-15-31(5)6/h9,15-17,19-20,23,33H,1,10,12-14H2,2-8H3,(H,29,30,34)/b28-15+/t17-,19-,20-,23-,41?/m1/s1 |
Clave InChI |
NOJIJRBENLXFTN-QGXZXQALSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)/N=C/N(C)C)CO)OP(=O)(OCCC#N)OCC=C |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N=CN(C)C)CO)OP(=O)(OCCC#N)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


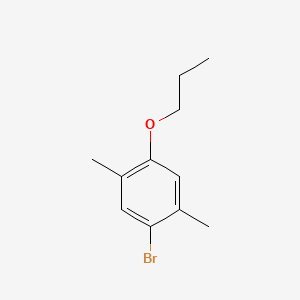
![methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B14762663.png)
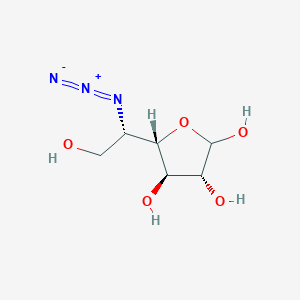
![3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde](/img/structure/B14762673.png)
![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)
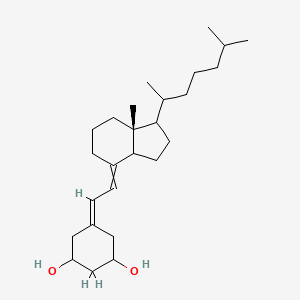
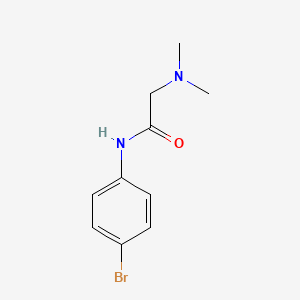
![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)
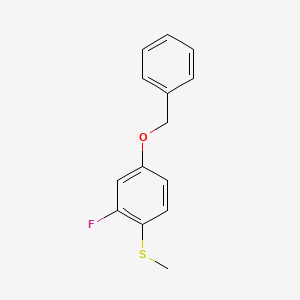
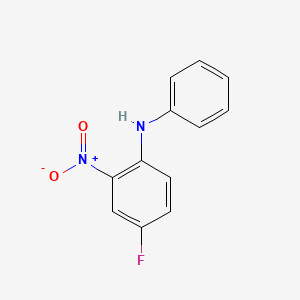
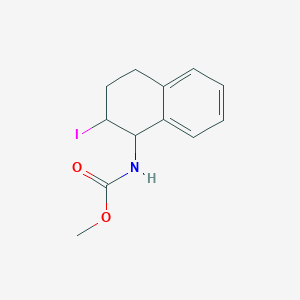
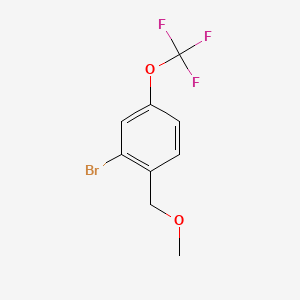
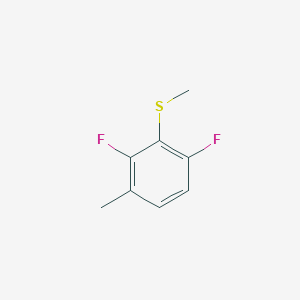
![1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14762734.png)
